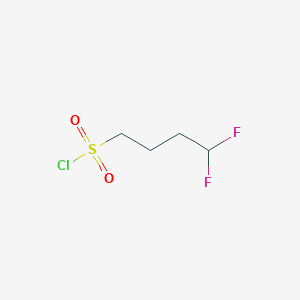
4,4-Difluorobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluorobutane-1-sulfonyl chloride is a chemical compound with the formula C4H7ClF2O2S. It has a molecular weight of 192.61 g/mol .
Molecular Structure Analysis
The molecular structure of 4,4-Difluorobutane-1-sulfonyl chloride is represented by the InChI code1S/C4H7ClF2O2S/c5-10(8,9)3-1-2-4(6)7/h4H,1-3H2 . Physical And Chemical Properties Analysis
4,4-Difluorobutane-1-sulfonyl chloride is a solid compound . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Environmental Presence and Impact
Identification in Sewage Sludge : A study identified 6:2 chlorinated polyfluorinated ether sulfonate (Cl-PFAES), an alternative to perfluorooctanesulfonate (PFOS), in municipal sewage sludge in China. This indicates its widespread environmental presence and the need for monitoring its effects (Ruan et al., 2015).
Atmospheric Levels in China : Another study reported the detection of chlorinated polyfluorinated ether sulfonate (Cl-PFESA) in atmospheric particulate matter in Dalian, China, suggesting its distribution in the air and potential risks to environmental health (Liu et al., 2017).
Impact on Aquatic Systems
- Perfluorooctane Sulfonate in Aquatic Organisms : Research has shown the presence of perfluorooctane sulfonate (PFOS) in various aquatic organisms, suggesting the bioaccumulation of these chemicals in marine ecosystems. This underscores the importance of understanding the ecological impact of such compounds (Taniyasu et al., 2003).
Treatment and Removal Techniques
Removal by Nanofiltration : A study on the removal of perfluorooctane sulfonate (PFOS) from wastewater using reverse osmosis and nanofiltration membranes highlighted effective methods for treating water contaminated with such compounds (Tang et al., 2007).
Electrochemical Treatment : Investigation into the electrochemical treatment of perfluorooctanoic acid (PFOA) and PFOS offers insights into potential groundwater treatment techniques (Schaefer et al., 2017).
Coagulation in Water Treatment : Research has explored the mechanisms for removing PFOS and perfluorooctanoate (PFOA) from drinking water through conventional and enhanced coagulation, providing valuable information for water treatment processes (Xiao et al., 2013).
Public Health Concerns
Presence in Human Blood : A pilot study in Catalonia, Spain, found perfluorooctane sulfonate (PFOS) in the blood of residents, indicating human exposure and potential health concerns (Ericson et al., 2007).
Effects on Neuroendocrine System : An investigation into the neuroendocrine effects of PFOS in rats suggested potential implications for human health, emphasizing the need for further research in this area (Austin et al., 2003).
Propiedades
IUPAC Name |
4,4-difluorobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClF2O2S/c5-10(8,9)3-1-2-4(6)7/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRYOMRJWMCQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorobutane-1-sulfonyl chloride | |
CAS RN |
1785613-49-1 |
Source


|
| Record name | 4,4-difluorobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2559062.png)

![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2559064.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2559067.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2559071.png)


![2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide](/img/structure/B2559076.png)
![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2559079.png)

![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2559082.png)